N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
Description
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 3,4-dimethoxyphenyl group at position 4 and a 4-methoxybenzamide moiety at position 2. Its molecular formula is C₁₈H₁₇N₃O₅ (molecular weight: 363.35 g/mol) . The compound’s structure combines electron-donating methoxy groups on both aromatic rings, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C18H17N3O5 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H17N3O5/c1-23-13-7-4-11(5-8-13)18(22)19-17-16(20-26-21-17)12-6-9-14(24-2)15(10-12)25-3/h4-10H,1-3H3,(H,19,21,22) |
InChI Key |
MOPBOBWXXCBPCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide typically involves the formation of the oxadiazole ring followed by the attachment of the benzamide moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile. The final step involves the coupling of the oxadiazole intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Anticancer Properties
Numerous studies have indicated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide have demonstrated significant cytotoxic effects against various cancer cell lines. Specifically:
- Cytotoxic Assays : In vitro studies have shown that similar oxadiazole derivatives exhibit substantial growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) often exceed 70% in treated cells .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the disruption of DNA synthesis and repair mechanisms .
Antidiabetic Activity
Research has also highlighted the potential of oxadiazoles in managing diabetes. Compounds structurally related to this compound have been evaluated for their ability to lower glucose levels in diabetic models:
- In Vivo Studies : In experiments using Drosophila melanogaster, certain oxadiazole derivatives significantly reduced glucose levels, indicating potential as anti-diabetic agents .
Anti-inflammatory Properties
The anti-inflammatory effects of oxadiazole derivatives are another area of interest:
- Enzyme Inhibition : Some studies have shown that these compounds can inhibit lipoxygenase activity, which is crucial in inflammatory processes .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions starting from suitable precursors like substituted anilines and carboxylic acids. The synthesis pathway often includes:
- Formation of the oxadiazole ring via cyclization reactions.
- Introduction of methoxy groups through methylation or etherification reactions.
Case Studies
Several case studies illustrate the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound belongs to a class of 1,2,5-oxadiazole-based benzamides. Key structural analogs and their differences are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Key Observations:
Substituent Effects :
- The 3,4-dimethoxy group on the oxadiazole phenyl ring (target compound) vs. 3,4-diethoxy (compounds 13–14) increases steric bulk and alters electronic properties. Diethoxy groups may enhance lipophilicity .
- Benzamide Substituents : The 4-methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., -CF₃, -F) in analogs. These substitutions impact dipole moments and binding affinity .
Thermal Stability: Fluorinated analogs (e.g., compound 14) exhibit higher melting points (250°C) compared to non-halogenated derivatives, likely due to stronger intermolecular interactions .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
- Molecular Formula: C20H21N3O5
- Molar Mass: 383.4 g/mol
- CAS Number: 898485-56-8
- Structure: The compound features a benzamide core substituted with an oxadiazole ring and methoxy groups, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antiproliferative, antioxidative, and antibacterial properties.
Antiproliferative Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values: The compound demonstrated selective activity against breast cancer cell lines (MCF-7) with IC50 values reported in the low micromolar range (1.2–5.3 µM) for structurally similar derivatives .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT 116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
Antioxidative Activity
The antioxidative properties of this compound have been evaluated using various spectroscopic methods. It was found that:
- Compounds with methoxy and hydroxyl substitutions exhibited enhanced antioxidative activity compared to standard antioxidants like BHT .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety plays a crucial role in mediating these activities through:
- Inhibition of Cell Proliferation: By inducing apoptosis in cancer cells.
- Antioxidative Mechanisms: By scavenging free radicals and reducing oxidative stress within cells.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Benzamide Derivatives: A series of benzamide derivatives were synthesized and screened for their ability to inhibit RET kinase activity. Some compounds showed moderate to high potency in inhibiting cell proliferation driven by RET mutations .
- In Vitro Studies: In vitro studies indicated that certain oxadiazole derivatives exhibited strong antiproliferative activity against MCF-7 cells with IC50 values as low as 1.2 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
